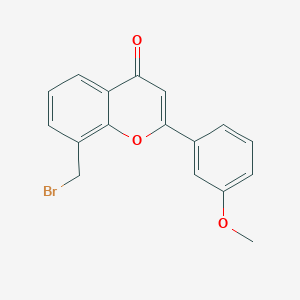![molecular formula C7H12ClN3O5 B14417217 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid CAS No. 80687-08-7](/img/structure/B14417217.png)
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroethyl group, a nitroso group, and a carbamoyl group attached to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid typically involves the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated and purified. The activation of the nitrosocarbamoyl amino acid can be carried out using ethyl chloroformate with the addition of a tertiary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitroso group, leading to the formation of amines or other reduced derivatives.
Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA and proteins.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid involves its interaction with cellular components. The chloroethyl group can alkylate DNA and proteins, leading to modifications that affect cellular functions . The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can result in cytotoxic effects, making the compound a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2-Chloroethyl)(nitroso)carbamoyl]alanine: This compound shares a similar structure but has an alanine backbone instead of a hydroxybutanoic acid backbone.
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in cancer treatment, this compound has a similar nitroso and chloroethyl functional group arrangement.
Uniqueness
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propriétés
Numéro CAS |
80687-08-7 |
|---|---|
Formule moléculaire |
C7H12ClN3O5 |
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H12ClN3O5/c1-4(12)5(6(13)14)9-7(15)11(10-16)3-2-8/h4-5,12H,2-3H2,1H3,(H,9,15)(H,13,14) |
Clé InChI |
UFEWHGLVHGVTFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)NC(=O)N(CCCl)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
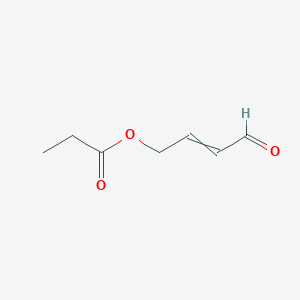
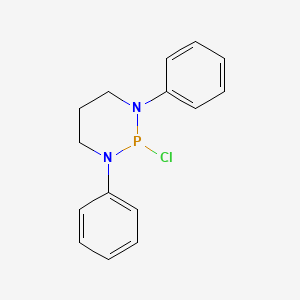
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
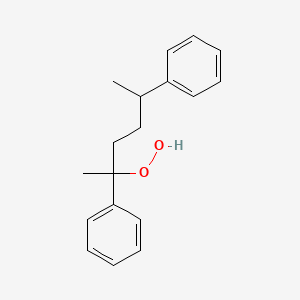
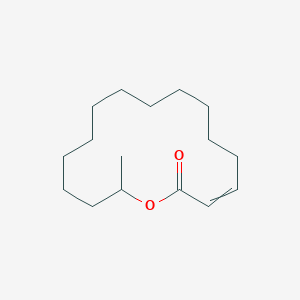
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)

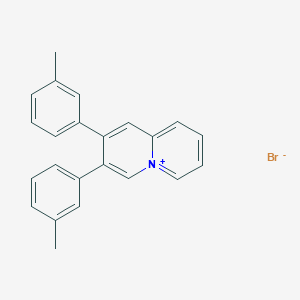
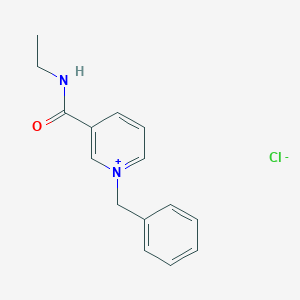
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
